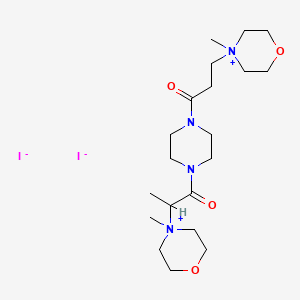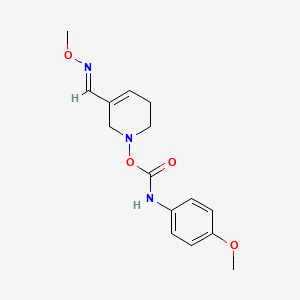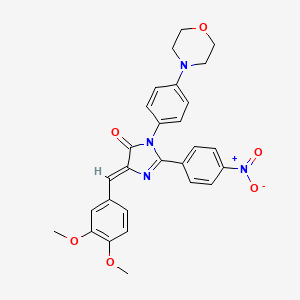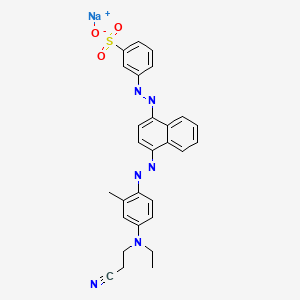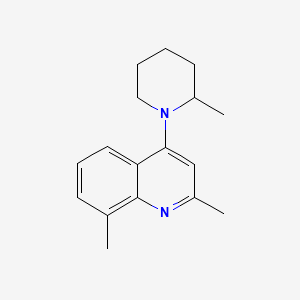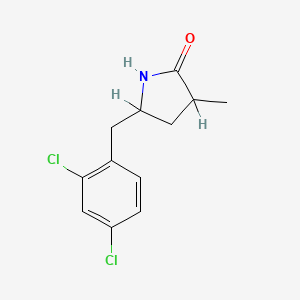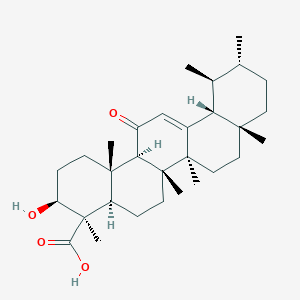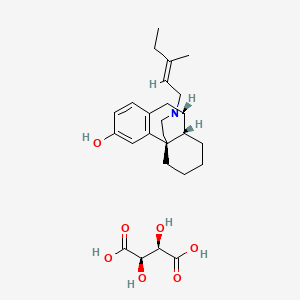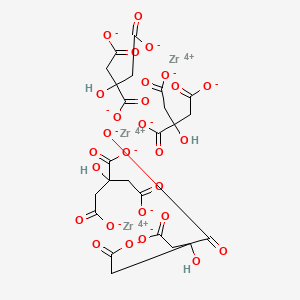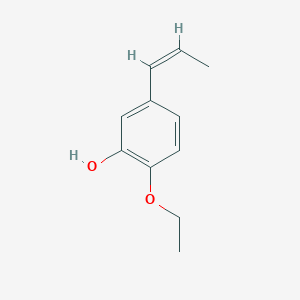
Propenyl guaethol, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenyl guaethol, (Z)-, also known as trans-2-ethoxy-5-(1-propenyl)phenol, is an organic compound with the molecular formula C11H14O2. It is a derivative of guaiacol and is characterized by its vanilla-like aroma. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propenyl guaethol, (Z)-, can be synthesized through several methods. One common method involves the alkaline hydrolysis of 1-ethoxy-2-methoxy-4-propenyl benzene in ethanol or methanol solution at temperatures ranging from 150 to 190°C under pressure . Another method involves the saponification and contemporary transposition of the double bond starting from 1-ethoxy-2-methoxy-4-allyl benzene .
Industrial Production Methods
Industrial production of propenyl guaethol, (Z)-, typically involves the use of ethylene glycol solution under atmospheric pressure at similar temperatures. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propenyl guaethol, (Z)-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of propenyl guaethol, such as carboxylated, reduced, and substituted compounds .
Scientific Research Applications
Propenyl guaethol, (Z)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the production of perfumes and other fragrances
Mechanism of Action
The mechanism of action of propenyl guaethol, (Z)-, involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Eugenol: Similar in structure but lacks the ethoxy group.
Isoeugenol: Similar but differs in the position of the propenyl group.
Vanillin: Shares the vanilla-like aroma but has a different chemical structure
Uniqueness
Propenyl guaethol, (Z)-, is unique due to its specific structural features, such as the presence of both ethoxy and propenyl groups, which contribute to its distinct aroma and chemical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industries .
Properties
CAS No. |
876306-58-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethoxy-5-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3- |
InChI Key |
RADIRXJQODWKGQ-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\C)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


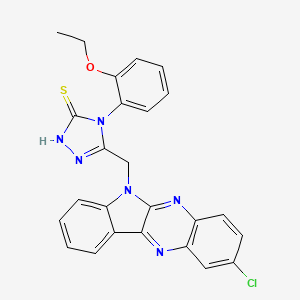
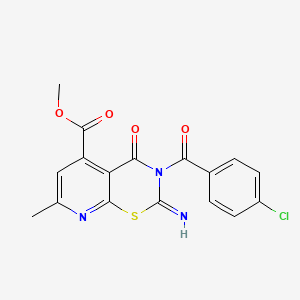
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)

